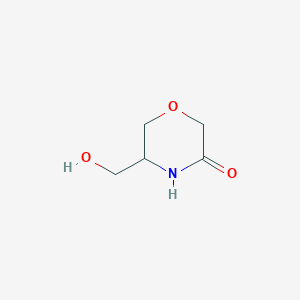

5-(Hydroxymethyl)morpholin-3-one

Description

BenchChem offers high-quality 5-(Hydroxymethyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-1-4-2-9-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNXDWRHDVNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648566 | |

| Record name | 5-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073338-64-3 | |

| Record name | 5-(Hydroxymethyl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(Hydroxymethyl)morpholin-3-one" CAS number and properties

An In-Depth Technical Guide to 5-(Hydroxymethyl)morpholin-3-one: A Chiral Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are consistently found in successful drug candidates across various biological targets. The morpholine ring is one such preeminent structure, prized for its ability to confer favorable physicochemical and pharmacokinetic properties.[1] This guide focuses on a specific and highly valuable derivative: 5-(Hydroxymethyl)morpholin-3-one .

This molecule is more than a simple heterocycle; it is a chiral building block that integrates the benefits of the morpholine core with the strategic utility of a hydroxymethyl group. The presence of a stereocenter at the 5-position allows for the precise, three-dimensional orientation of substituents, a critical factor in achieving high-affinity and selective interactions with biological targets. The hydroxymethyl group further enhances its value, acting as a key hydrogen-bonding feature and a versatile synthetic handle for further molecular elaboration or prodrug strategies.[2]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical identity, properties, synthetic logic, and strategic applications of 5-(Hydroxymethyl)morpholin-3-one, grounding its potential in established medicinal chemistry principles.

Chemical Identity and Physicochemical Properties

The identity of 5-(Hydroxymethyl)morpholin-3-one is defined by its structure, which includes a morpholin-3-one core with a hydroxymethyl substituent at the C5 position. Crucially, the C5 carbon is a chiral center, meaning the compound exists as two distinct enantiomers, (S) and (R), as well as a racemic mixture. The specific stereoisomer used is of paramount importance in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities and metabolic profiles.

The distinct CAS numbers for the racemate and the individual enantiomers underscore the importance of stereochemical control in any research or development context.

Table 1: Core Identifiers and Properties of 5-(Hydroxymethyl)morpholin-3-one

| Property | Value | Reference(s) |

| IUPAC Name | 5-(hydroxymethyl)morpholin-3-one | [3] |

| Molecular Formula | C₅H₉NO₃ | [4] |

| Molecular Weight | 131.13 g/mol | [4][5] |

| CAS Number (Racemate) | 1073338-64-3 | [4][6] |

| CAS Number (S)-enantiomer | 1389384-57-9 | [5] |

| CAS Number (R)-enantiomer | 1389350-66-6 | [7] |

| Predicted Boiling Point | 397.1 ± 27.0 °C | [4] |

| InChI Key (Racemate) | FOJNXDWRHDVNIW-UHFFFAOYSA-N | [3] |

| InChI Key (S)-enantiomer | FOJNXDWRHDVNIW-BYPYZUCNSA-N | [5] |

| Topological Polar Surface Area (TPSA) | 62.05 Ų | [8] |

| Predicted LogP | -0.666 | [8] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for 5-(hydroxymethyl)morpholin-3-one are not widely published, a logical and efficient synthetic strategy can be devised based on established chemical principles and analogous reactions reported for similar heterocyclic systems. The most rational approach leverages a chiral pool starting material to ensure stereochemical integrity.

Proposed Synthetic Strategy: A Causal Approach

The choice of starting material is dictated by the need to install both the hydroxymethyl group and the amine functionality with the correct stereochemistry at the C5 position. L- or D-serine are ideal precursors as they provide this exact arrangement.

The proposed workflow involves two key transformations:

-

N-Alkylation: The amino group of a protected serine derivative (e.g., serine methyl ester) is alkylated with a two-carbon electrophile containing a leaving group, such as ethyl bromoacetate. This step forms the C-N and C-C bonds necessary for the heterocyclic backbone.

-

Intramolecular Cyclization: The resulting intermediate undergoes a base- or acid-catalyzed intramolecular lactamization. The ester functionality reacts with the secondary amine to form the six-membered morpholin-3-one ring, yielding the target compound.

This strategy is efficient because it builds the core structure in a convergent manner and preserves the stereochemistry of the starting amino acid.

Caption: Proposed Synthetic Workflow for 5-(Hydroxymethyl)morpholin-3-one.

Chemical Reactivity

The molecule possesses three primary sites for further chemical modification:

-

Secondary Amide (N-H): The nitrogen atom can be functionalized through various reactions like N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) or N-alkylation to attach larger, more complex substituents.

-

Primary Hydroxyl (-OH): This group is highly versatile. It can be acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid, providing numerous avenues for diversification. It is also an ideal handle for attaching linkers or prodrug moieties.

-

Alpha-Protons: The protons on the carbon adjacent to the carbonyl group (C2) can potentially be removed by a strong base, allowing for alpha-functionalization, although this may be less facile than reactions at the other sites.

Applications in Medicinal Chemistry and Drug Development

The value of 5-(Hydroxymethyl)morpholin-3-one lies in the synergistic combination of its structural features. Its application is not as a final drug but as a high-value intermediate for constructing complex therapeutic agents.

The Strategic Advantage of the Scaffold

-

The Morpholine Core: As a privileged structure, the morpholine ring is frequently used to replace less stable or more metabolically labile groups.[1] Its oxygen atom acts as a hydrogen bond acceptor and improves aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The saturated, non-aromatic nature of the ring provides a robust three-dimensional geometry.

-

The Chiral Center (C5): The fixed stereocenter is crucial for enantioselective recognition by protein targets such as enzymes or receptors. Incorporating this pre-defined chirality saves steps in a synthetic campaign and ensures the final active pharmaceutical ingredient (API) is enantiomerically pure.

-

The Hydroxymethyl Group (-CH₂OH): This small, polar group is a powerful tool in drug design. It can form critical hydrogen bonds with amino acid residues in a target's binding pocket, significantly increasing binding affinity and selectivity.[2] Furthermore, its presence can mitigate excessive lipophilicity, a common issue in drug development that can lead to poor solubility and off-target effects.

Caption: Structural Features and Medicinal Chemistry Implications.

Therapeutic Potential

Given the properties of the morpholine scaffold, this building block is particularly well-suited for developing drugs targeting the central nervous system (CNS). The polarity and hydrogen bonding capacity can be fine-tuned to optimize properties like blood-brain barrier permeability.[9] Its utility extends to a wide range of therapeutic areas, including oncology and infectious diseases, where morpholine-containing drugs like gefitinib and linezolid have already demonstrated clinical success.[10]

Safety and Handling

Hazard Assessment (Inferred)

Based on analogous structures, 5-(Hydroxymethyl)morpholin-3-one should be handled as a potentially hazardous chemical with the following likely risks:

-

Skin Irritation: May cause skin irritation upon contact.

-

Serious Eye Damage: May cause serious eye irritation or damage.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Sensitization: There is a potential for allergic skin reaction upon repeated contact.[11]

Recommended Safe Handling Protocol

This protocol is a self-validating system designed to minimize exposure and ensure operator safety.

-

Engineering Controls:

-

All handling of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to EU standard EN166 or US OSHA 29 CFR 1910.133 regulations.[12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and change them immediately if contamination occurs.

-

Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

-

-

Handling Procedures:

-

Avoid generating dust when handling the solid.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in the laboratory area.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

-

Spill & Disposal:

-

In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for chemical waste disposal.

-

Dispose of waste materials in accordance with local, state, and federal regulations.

-

Conclusion

5-(Hydroxymethyl)morpholin-3-one is a potent and versatile chiral building block for modern drug discovery. It effectively combines the proven benefits of the morpholine privileged scaffold with the strategic advantages of a stereodefined hydroxymethyl group. Its utility in introducing desirable pharmacokinetic properties, enabling precise three-dimensional interactions with biological targets, and providing a handle for further synthetic elaboration makes it a valuable asset for medicinal chemists. For research teams engaged in developing novel therapeutics, particularly in challenging areas like CNS disorders, the incorporation of this scaffold represents a rational design choice to accelerate the journey from hit to lead and beyond.

References

-

ChemBK. 3-Morpholinone, 5-(hydroxymethyl)-5-methyl-. [Online] Available at: [Link]

-

PubChem. 3-Morpholinone. [Online] Available at: [Link]

-

National Center for Biotechnology Information. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Online] Available at: [Link]

-

Wikipedia. Morpholine. [Online] Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Online] Available at: [Link]

-

Frontiers in Chemistry. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Online] Available at: [Link]

-

American Elements. Morpholines. [Online] Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 3. 5-(Hydroxymethyl)morpholin-3-one | 1073338-64-3 [sigmaaldrich.com]

- 4. 5-HYDROXYMETHYL-MORPHOLIN-3-ONE | 1073338-64-3 [amp.chemicalbook.com]

- 5. (S)-5-(Hydroxymethyl)morpholin-3-one | CymitQuimica [cymitquimica.com]

- 6. 1073338-64-3|5-(Hydroxymethyl)morpholin-3-one|BLD Pharm [bldpharm.com]

- 7. chiralen.com [chiralen.com]

- 8. chemscene.com [chemscene.com]

- 9. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.it [fishersci.it]

"5-(Hydroxymethyl)morpholin-3-one" synthesis from simple precursors

An In-depth Technical Guide to the Synthesis of 5-(Hydroxymethyl)morpholin-3-one from Simple Precursors

Introduction

5-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a constrained analog of the amino acid serine, it serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications.[1][2] Its rigid morpholinone scaffold allows for the precise spatial orientation of substituents, making it an attractive starting point for designing enzyme inhibitors, receptor antagonists, and other biologically active agents. The presence of the hydroxymethyl group provides a convenient handle for further functionalization. This guide provides a detailed, technically-grounded overview of a primary synthetic route to 5-(Hydroxymethyl)morpholin-3-one, starting from the simple, inexpensive, and enantiomerically pure precursor, L-serine.[3]

Retrosynthetic Analysis and Strategic Overview

The synthesis of 5-(Hydroxymethyl)morpholin-3-one is most logically approached by leveraging the inherent chirality and functionality of L-serine. A retrosynthetic analysis reveals a straightforward disconnection strategy involving a reductive amination followed by an intramolecular cyclization (lactamization).

The core idea is to couple an L-serine derivative, which provides the C3, C4(N), C5, and the hydroxymethyl substituent, with a two-carbon electrophile that will form the C2 and C6 atoms of the morpholinone ring.

Caption: Retrosynthetic approach for 5-(Hydroxymethyl)morpholin-3-one.

This guide will focus on the forward synthesis embodying this strategy: the one-pot reductive amination of L-serine methyl ester with a glycolaldehyde equivalent, leading to spontaneous or induced lactamization to yield the target molecule.

Primary Synthetic Route: Reductive Amination and In-Situ Lactamization

This pathway is highly efficient as it constructs the core heterocyclic system in a convergent manner from readily available starting materials. The key transformation is the reductive amination, a robust reaction that forms an amine from a carbonyl group and an amine via an intermediate imine.[4][5]

Principle and Rationale

-

Choice of Precursors :

-

L-Serine Methyl Ester Hydrochloride : This is an ideal starting material. L-serine provides the necessary stereocenter (S-configuration at C5) and the hydroxymethyl group.[1][6] The methyl ester protects the carboxylic acid from unwanted side reactions and activates it for the final lactamization step. It is commercially available and relatively inexpensive.

-

Glycolaldehyde Dimer : Glycolaldehyde is the simplest hydroxy-aldehyde and provides the C2 and C6 atoms of the ring. It is often used as its stable crystalline dimer, which reverts to the monomeric form in solution. This avoids issues with polymerization and instability associated with the monomer.

-

-

Reaction Mechanism :

-

The reaction begins with the nucleophilic attack of the primary amine of the L-serine methyl ester on the carbonyl carbon of glycolaldehyde, forming a hemiaminal intermediate.

-

This hemiaminal then dehydrates to form an imine (or its protonated form, an iminium ion), which is the key intermediate for the reduction step.[7]

-

A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine to a secondary amine.

-

The resulting intermediate contains both a secondary amine and a methyl ester. Upon heating or under slightly basic/acidic conditions during workup, the nitrogen atom attacks the carbonyl carbon of the ester in an intramolecular fashion. This nucleophilic acyl substitution eliminates methanol and forms the stable six-membered lactam ring, yielding the final product.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles of reductive amination and lactamization.[7][8][9] Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-serine methyl ester hydrochloride (1.0 eq.), glycolaldehyde dimer (0.55 eq., providing 1.1 eq. of monomer), and methanol (to achieve a ~0.2 M concentration).

-

Neutralization : Cool the resulting slurry in an ice bath and add triethylamine (1.1 eq.) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

Reductive Amination : To the stirring mixture, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) portion-wise. Caution: NaBH₃CN is toxic and can release HCN gas upon strong acidification. Handle in a well-ventilated fume hood. The choice of NaBH₃CN is critical; it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion that forms at a slightly acidic to neutral pH.[5]

-

Reaction Progress : Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

-

Lactamization : Upon completion of the reductive amination step, heat the reaction mixture to reflux (approx. 65 °C for methanol) for 4-6 hours to drive the intramolecular cyclization (lactamization).

-

Workup : Cool the reaction mixture to room temperature and quench carefully by the slow addition of 1 M HCl to decompose any remaining borohydride. Concentrate the solvent under reduced pressure.

-

Purification : Redissolve the crude residue in a minimal amount of dichloromethane/methanol. Purify the product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to isolate the polar product.

-

Characterization : Combine the product-containing fractions, concentrate under reduced pressure, and dry under high vacuum to yield 5-(Hydroxymethyl)morpholin-3-one as a white solid or viscous oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Quantitative Data Summary

The following table provides representative quantities for a laboratory-scale synthesis. Yields are estimates based on similar transformations and may vary.

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |

| L-Serine Methyl Ester HCl | 155.58 | 10.0 | 1.56 g | 1.0 |

| Glycolaldehyde Dimer | 120.09 | 5.5 | 0.66 g | 0.55 |

| Triethylamine (Et₃N) | 101.19 | 11.0 | 1.53 mL | 1.1 |

| Sodium Cyanoborohydride | 62.84 | 12.0 | 0.75 g | 1.2 |

| Methanol (Solvent) | - | - | 50 mL | - |

| Product | 131.13 | ~6.5 | ~0.85 g | ~65% Yield |

Detailed Reaction Mechanism

Caption: Key mechanistic steps of the synthesis.

Conclusion

The synthesis of 5-(Hydroxymethyl)morpholin-3-one from L-serine methyl ester and glycolaldehyde via a one-pot reductive amination/lactamization sequence represents a robust and efficient strategy. This approach is advantageous due to the use of simple, inexpensive, and chiral precursors, a high degree of atom economy, and operational simplicity. The resulting chiral morpholinone is a versatile platform for the development of novel chemical entities in the pharmaceutical and agrochemical industries, providing a reliable synthetic foundation for further discovery and innovation.

References

-

Wolfe, J. P., & Schultz, A. G. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4523–4526. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Tunoori, A. R., White, J. M., & Georg, G. I. (2004). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Letters, 6(15), 2457–2460. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

de Koning, H., & van der Heden van Noort, G. J. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1985. [Link]

- Mederski, W., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

-

Jaeken, J., & de Koning, T. J. (2009). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. Molecular Genetics and Metabolism, 98(1-2), 19-23. [Link]

- European Patent Office. (2009). Preparation of morpholine derivatives.

-

Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]

-

Contestabile, R., et al. (2020). L-serine synthesis via the phosphorylated pathway in humans. Amino Acids, 52(6-7), 837-850. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Chemical Reviews, 82(8), 787-810. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Furuya, S., et al. (2008). An essential role for de novo biosynthesis of L-serine in CNS development. Journal of Neurochemistry, 105(4), 1165-1175. [Link]

-

Carceller, R., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(15), 5482-5493. [Link]

-

Dringen, R., & Hirrlinger, J. (2000). Synthesis and Release of L-serine by Rat Astroglia-Rich Primary Cultures. Journal of Neurochemistry, 74(4), 1633-1638. [Link]

-

Lewkowski, J. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Arkivoc, 2001(1), 17-54. [Link]

Sources

- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-serine synthesis in the central nervous system: a review on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An essential role for de novo biosynthesis of L-serine in CNS development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

"5-(Hydroxymethyl)morpholin-3-one" as a chiral building block

An In-Depth Technical Guide: 5-(Hydroxymethyl)morpholin-3-one: A Versatile Chiral Building Block for Modern Drug Discovery

Abstract

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure compounds with optimized efficacy and safety profiles.[1][2] The morpholine heterocycle is recognized as a privileged scaffold in medicinal chemistry due to its advantageous physicochemical and metabolic properties, which often impart improved solubility and bioavailability to drug candidates.[3][4] This guide focuses on the synthetic utility of 5-(hydroxymethyl)morpholin-3-one, a highly functionalized chiral building block. We will explore its stereoselective synthesis, derivatization strategies, and practical applications, providing researchers with the foundational knowledge to leverage this versatile scaffold in the design and synthesis of novel bioactive molecules.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether linkage. This unique combination confers a set of properties that medicinal chemists frequently exploit.[5] Unlike more basic piperidine or piperazine rings, the oxygen atom in morpholine withdraws electron density, lowering the pKa of the nitrogen. This reduced basicity can be crucial for avoiding off-target interactions (e.g., with the hERG channel) and improving oral absorption.[6]

Furthermore, the morpholine moiety is often associated with:

-

Enhanced Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.[4]

-

Metabolic Stability: The scaffold is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[3]

-

Favorable Conformation: Its chair-like conformation can be used to orient substituents in precise three-dimensional arrangements for optimal target binding.[6]

The incorporation of a defined stereocenter, as in 5-(hydroxymethyl)morpholin-3-one, transforms this privileged scaffold into a powerful chiral building block, allowing for the construction of complex, single-enantiomer drugs.[7][8]

Physicochemical Profile: 5-(Hydroxymethyl)morpholin-3-one

The title compound possesses three key features for synthetic manipulation: a secondary amine within a lactam, a stereogenic center at the C5 position, and a primary hydroxyl group. These handles allow for sequential and orthogonal chemical modifications.

| Property | Data | Source(s) |

| Molecular Formula | C₅H₉NO₃ | |

| Molecular Weight | 131.13 g/mol | [9] |

| CAS Number (Racemic) | 1073338-64-3 | [10] |

| CAS Number (S)-enantiomer | 1389384-57-9 | [9] |

| CAS Number (R)-enantiomer | 1389350-66-6 | [11] |

| InChI Key (Racemic) | FOJNXDWRHDVNIW-UHFFFAOYSA-N |

Stereoselective Synthesis Strategies

Access to enantiomerically pure 5-(hydroxymethyl)morpholin-3-one is paramount for its use as a chiral building block. The two primary strategies are direct asymmetric synthesis from the chiral pool and resolution of a racemic mixture.

Synthesis from the Chiral Pool: A Serine-Derived Pathway

The most logical and atom-economical approach is to utilize a readily available chiral starting material where the desired stereochemistry is pre-installed. L- or D-serine are ideal precursors, as they contain the required C5 stereocenter, the hydroxymethyl side chain, and the amine functionality.

The causality behind this choice is clear: by starting with an enantiopure amino acid, the chirality is carried through the synthesis, avoiding costly resolution or complex asymmetric catalysis steps.[12] The workflow involves a key intramolecular cyclization.

Caption: Enantioselective synthesis from L-Serine.

Protocol 3.1: Synthesis of (S)-5-(Hydroxymethyl)morpholin-3-one from L-Serine

-

Step 1: N-Alkylation.

-

Dissolve L-serine (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of ethanol and water.

-

Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

-

Heat the mixture to 50-60°C and stir for 12-18 hours, monitoring by TLC or LC-MS until serine is consumed.

-

Cool the reaction, acidify with 1M HCl to pH ~3, and extract the product with ethyl acetate. The intermediate N-(carbethoxymethyl)serine is often taken to the next step after solvent removal.

-

-

Step 2: Lactamization.

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

-

Heat the solution to reflux using a Dean-Stark apparatus to remove water and drive the intramolecular cyclization.

-

Monitor the reaction by TLC or LC-MS for the formation of the morpholinone ring.

-

Upon completion, cool the reaction mixture and purify the product by silica gel chromatography to yield (S)-5-(hydroxymethyl)morpholin-3-one.

-

-

Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, its enantiomeric purity must be verified by chiral HPLC, comparing the retention time to a racemic or (R)-standard.

Chiral Resolution of Racemic Material

When an asymmetric route is not feasible, resolution of the racemic mixture is a classic and effective strategy.[13] This process relies on the reaction of the racemic compound with a single enantiomer of a "resolving agent" to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[14]

Caption: Workflow for chiral resolution.

Protocol 3.2: Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve racemic 5-(hydroxymethyl)morpholin-3-one (1.0 eq.) in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (R,R)-(+)-tartaric acid (0.5 eq., as it's a diacid), in the minimum amount of the same hot solvent.

-

Crystallization: Slowly add the resolving agent solution to the racemic amine solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C to induce crystallization of the less soluble diastereomeric salt.

-

Separation: Collect the crystals by vacuum filtration. This solid is enriched in one diastereomer. The mother liquor is enriched in the other.

-

Liberation: Treat the separated crystalline salt with a base (e.g., 1M NaOH solution) to deprotonate the tartaric acid and liberate the free amine. Extract the enantiomerically enriched morpholinone with an organic solvent like dichloromethane. Repeat for the mother liquor to obtain the other enantiomer.

-

Self-Validation: The efficiency of the resolution is determined by measuring the enantiomeric excess (ee) of each fraction using chiral HPLC.[15] Multiple recrystallization steps may be required to achieve >99% ee.

Synthetic Applications: A Trifunctional Building Block

The true value of 5-(hydroxymethyl)morpholin-3-one lies in its capacity for diverse and selective functionalization, serving as a launchpad for more complex molecular architectures.

Caption: Key synthetic derivatization pathways.

Protocol 4.1: N-Arylation via Buchwald-Hartwig Coupling

This protocol demonstrates the formation of a C-N bond, a critical transformation in medicinal chemistry for accessing a wide range of analogs.

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add (S)-5-(hydroxymethyl)morpholin-3-one (1.0 eq.), the desired aryl halide (e.g., bromobenzene, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Reaction: Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-110°C.

-

Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography to yield the N-arylated product.

-

Causality: The choice of ligand and base is critical. Bulky electron-rich phosphine ligands facilitate the reductive elimination step, while a strong, non-nucleophilic base is required for the initial deprotonation of the amide.

Protocol 4.2: Activation of the Hydroxyl Group for Nucleophilic Substitution

Converting the primary alcohol into a good leaving group opens the door to a vast array of subsequent transformations.

-

Setup: Dissolve (S)-5-(hydroxymethyl)morpholin-3-one (1.0 eq.) in anhydrous dichloromethane at 0°C under an inert atmosphere.

-

Reaction: Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

-

Monitoring & Workup: Allow the reaction to stir at 0°C and warm slowly to room temperature. Monitor by TLC. Once the starting material is consumed, quench the reaction with saturated NaHCO₃ solution.

-

Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The resulting tosylate is often used immediately in the next step (e.g., reaction with sodium azide to form an azidomethyl derivative, or with a primary amine to form an aminomethyl derivative).

-

Trustworthiness: This is a standard, high-yielding protocol. The resulting tosylate is a stable, crystalline solid that serves as a reliable electrophile for a wide range of nucleophiles, validating its role as a versatile intermediate.

References

-

Boruah, H., et al. (2023). Synthesis of the 5,6-dihydroxymorpholin-3-one Fragment of Monanchocidin A. PubMed. Available at: [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

-

Fürstner, A. (2004). SUPPORTING INFORMATION. MPG.PuRe. Available at: [Link]

-

Kumar, K., et al. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. Available at: [Link]

-

Palomo, C., et al. (2004). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews. Available at: [Link]

-

ResearchGate. Contribution of the morpholine scaffold on the activity of.... Available at: [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters. Available at: [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. ACS Publications. Available at: [Link]

-

ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available at: [Link]

-

Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

-

MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. X-ray crystallographic structure of.... Available at: [Link]

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules. Available at: [Link]

-

University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. Available at: [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

-

Sieber, V., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Available at: [Link]

-

Quishpe Nasimba, J. P., et al. (2024). Synthesis of bioactive molecules from 5-hydroxymethylfurfural vía Passerini multicomponent reaction. ACS. Available at: [Link]

-

Kaspereit, M., et al. (2014). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. PMC. Available at: [Link]

-

ResearchGate. Chiral Building Blocks in Asymmetric Synthesis | Request PDF. Available at: [Link]

-

Kumar, S., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

Wikipedia. Glycine. Available at: [Link]

-

Fodor, K., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

-

Hranjec, M., et al. (2022). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. (S)-5-(Hydroxymethyl)morpholin-3-one | CymitQuimica [cymitquimica.com]

- 10. 1073338-64-3|5-(Hydroxymethyl)morpholin-3-one|BLD Pharm [bldpharm.com]

- 11. chiralen.com [chiralen.com]

- 12. Glycine - Wikipedia [en.wikipedia.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

The Morpholin-3-one Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2] This guide focuses specifically on the morpholin-3-one core, a derivative that serves as a critical building block for numerous active pharmaceutical ingredients (APIs).[3] We will explore the synthesis, key applications, and structure-activity relationships of this versatile scaffold, providing researchers and drug development professionals with a comprehensive understanding of its significance. Through an examination of prominent drugs synthesized from this core, such as the anticoagulant Rivaroxaban, this paper will illuminate the causal connections between the morpholin-3-one structure and its potent therapeutic effects.

The Morpholin-3-one Scaffold: Structure and Significance

Morpholin-3-one is a six-membered heterocyclic compound featuring an oxygen atom and a nitrogen atom in a 1,4 arrangement, with a carbonyl group at the 3-position.[4] This unique arrangement of amine, ether, and amide functionalities within a stable ring structure makes it an exceptionally valuable starting point in drug design.[5][6]

The significance of the morpholine moiety lies in its ability to improve the physicochemical properties of a molecule, enhancing solubility, metabolic stability, and bioavailability.[7][8] The morpholin-3-one core retains these advantages while providing a reactive handle for further synthetic modifications, allowing chemists to build complex and highly functionalized drug candidates.[9][10]

Caption: General chemical structure of the morpholin-3-one core.

Synthesis of the Morpholin-3-one Core: A Validated Protocol

The construction of the morpholin-3-one ring is a well-established process in organic synthesis. A common and efficient method involves the intramolecular cyclization of an N-substituted ethanolamine derivative. The causality behind this experimental choice lies in the strategic use of readily available starting materials to form the heterocyclic ring in high yield.

A representative synthesis involves the reaction of 2-aminoethanol with an α-haloacetate, such as ethyl chloroacetate. The initial step is a nucleophilic substitution where the amine of 2-aminoethanol attacks the electrophilic carbon of ethyl chloroacetate. The subsequent key step is an intramolecular cyclization driven by a base, which deprotonates the hydroxyl group, allowing it to attack the ester carbonyl, displacing the ethoxy group and forming the stable six-membered ring.[11]

Experimental Protocol: Synthesis of Morpholin-3-one

This protocol describes a standard laboratory procedure for the synthesis of the morpholin-3-one core.

Materials:

-

2-aminoethanol

-

Sodium metal

-

Isopropanol (solvent)

-

Ethyl chloroacetate

-

Ice-water bath

-

Standard reflux and filtration apparatus

Step-by-Step Methodology:

-

Sodium Ethoxide Formation: In a suitable reaction vessel, dissolve 2-aminoethanol (1.1 equivalents) in isopropanol. Add sodium metal (1.1 equivalents) in small portions. The reaction is exothermic.

-

Reaction: Heat the mixture to 50°C and stir for approximately 5 hours. This ensures the complete formation of the sodium salt of the amino alcohol.

-

Addition of Ester: Cool the resulting yellow solution to 0°C using an ice-water bath.

-

Cyclization: Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution. A yellow suspension will form. Heat the suspension to 80°C and stir for 2 hours to drive the intramolecular cyclization to completion.[11]

-

Workup and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and remove insoluble impurities by filtration.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ethyl acetate) to obtain pure morpholin-3-one.[11]

Caption: Simplified workflow for a common synthesis of the morpholin-3-one core.

Applications in Medicinal Chemistry: From Intermediate to Blockbuster Drugs

The true value of the morpholin-3-one core is demonstrated by its role as a key intermediate in the synthesis of major pharmaceutical drugs.[4][12] Its incorporation is a deliberate choice by medicinal chemists to achieve the desired pharmacological and pharmacokinetic profiles.

| Drug | Therapeutic Class | Core Intermediate | Mechanism of Action |

| Rivaroxaban (Xarelto®) | Anticoagulant | 4-(4-aminophenyl)morpholin-3-one | Direct Factor Xa Inhibitor |

| Linezolid (Zyvox®) | Antibiotic | Morpholine derivative | Inhibits bacterial protein synthesis |

Table 1: Prominent drugs developed using the morpholin-3-one core or related morpholine structures.

Rivaroxaban: A Case Study in Anticoagulant Therapy

Rivaroxaban is a potent, orally bioavailable anticoagulant used for the prevention and treatment of thromboembolic diseases.[4][13] Its synthesis relies indispensably on the 4-(4-aminophenyl)morpholin-3-one intermediate.[12] This precursor forms the structural backbone that correctly orients the other functional groups of the drug to bind effectively to its target, Factor Xa.

Linezolid: An Antibiotic with a Morpholine Core

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[14][] While not containing the morpholin-3-one structure in its final form, its synthesis involves a key morpholine-aniline intermediate.[16] The morpholine ring in Linezolid is crucial for its activity and helps to provide a favorable safety and pharmacokinetic profile.[]

Mechanism of Action Spotlight: Rivaroxaban and the Coagulation Cascade

To appreciate the functional importance of the morpholin-3-one scaffold, we must examine the mechanism of the final drug. Rivaroxaban exerts its therapeutic effect by directly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade.[17][18]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa sits at the convergence point of the intrinsic and extrinsic pathways and is responsible for converting prothrombin into thrombin.[19] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural mesh of a blood clot.[18]

By binding to the active site of Factor Xa, Rivaroxaban blocks this crucial conversion step.[20][21] This action effectively reduces thrombin generation and, consequently, prevents the formation of a thrombus.[19] The morpholin-3-one derived portion of the molecule plays a key role in anchoring the drug within the enzyme's active site.

Caption: Rivaroxaban's inhibition of Factor Xa within the coagulation cascade.

Structure-Activity Relationships (SAR)

The morpholin-3-one core is not merely a passive scaffold; it is an active participant in defining a drug's biological activity. Structure-Activity Relationship (SAR) studies reveal how modifications to the core and its substituents influence efficacy, selectivity, and pharmacokinetics.

-

Core Rigidity: The cyclic nature of the morpholin-3-one ring reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor, thereby increasing binding affinity.

-

Substitution Points: The nitrogen and carbon atoms of the ring serve as points for chemical modification. Attaching different functional groups can alter lipophilicity, introduce new hydrogen bond donors or acceptors, and sterically influence how the molecule fits into a binding pocket.[22]

-

Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can improve a drug's half-life. The lactam (amide within a ring) of the morpholin-3-one is also relatively stable.[2]

Caption: Logical relationships in the SAR of morpholin-3-one derivatives.

Conclusion and Future Perspectives

The morpholin-3-one core is a validated and highly valuable scaffold in medicinal chemistry. Its utility is proven by its central role in the synthesis of successful drugs like Rivaroxaban. The core's favorable physicochemical properties, synthetic accessibility, and the multiple vectors for chemical modification ensure its continued relevance in drug discovery.[23][24]

Future research will likely focus on leveraging this core to tackle new therapeutic challenges. Its proven ability to anchor molecules in enzyme active sites makes it an attractive starting point for developing inhibitors for other enzyme classes, such as kinases and proteases, which are relevant in oncology and inflammatory diseases.[8] The continued exploration of novel derivatives and their SAR will undoubtedly lead to the development of the next generation of therapeutics built upon this privileged structure.

References

-

Apixaban - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Apixaban? Retrieved January 12, 2026, from [Link]

-

Tacconi, C., & Singh, G. (2024, February 22). Apixaban. In StatPearls. StatPearls Publishing. Retrieved January 12, 2026, from [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Seven‐step, continuous flow synthesis of linezolid (1). Retrieved January 12, 2026, from [Link]

-

Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. Retrieved January 12, 2026, from [Link]

-

Dr.Oracle. (2025, July 2). What is the mechanism of action (MOA) of apixaban (Eliquis)? Retrieved January 12, 2026, from [Link]

-

Creative Biolabs. (2023, July 20). Apixaban: mechanism of action, pharmacokinetics, pharmacodynamic and applications. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved January 12, 2026, from [Link]

-

Bentham Science Publisher. (n.d.). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved January 12, 2026, from [Link]

-

SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Retrieved January 12, 2026, from [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e2000067. Retrieved January 12, 2026, from [Link]

-

Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056-9064. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved January 12, 2026, from [Link]

-

Ceraso, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3984-3996. Retrieved January 12, 2026, from [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved January 12, 2026, from [Link]

-

Zhang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(15), 4485. Retrieved January 12, 2026, from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved January 12, 2026, from [Link]

-

ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved January 12, 2026, from [Link]

-

International journal of health sciences. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Structure Activity Relationship. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2016, February 10). (PDF) morpholine antimicrobial activity. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sciencescholar.us [sciencescholar.us]

- 14. derpharmachemica.com [derpharmachemica.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Apixaban - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 19. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. Apixaban: mechanism of action, pharmacokinetics, pharmacodynamic and applications_Chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. e3s-conferences.org [e3s-conferences.org]

- 24. researchgate.net [researchgate.net]

Whitepaper: Evaluating 5-(Hydroxymethyl)morpholin-3-one as a Novel Scaffold for PROTAC Linker Design

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The success of a PROTAC is critically dependent on the intricate interplay between its three components: a warhead for the protein of interest (POI), an E3 ligase ligand, and the linker that tethers them. While often viewed as a simple spacer, the linker is a key determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][2][3] Historically, linker design has relied heavily on synthetically accessible alkyl and polyethylene glycol (PEG) chains.[1][4][5] However, the field is rapidly evolving towards more sophisticated, rigid, and functionalized linkers to overcome the challenges of poor oral bioavailability and to fine-tune biological activity.[1][5] This guide introduces 5-(hydroxymethyl)morpholin-3-one as a compelling, novel scaffold for next-generation PROTAC linkers, analyzing its structural attributes, proposing synthetic strategies for its incorporation, and outlining a comprehensive workflow for experimental validation.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action relies on its ability to induce and stabilize a ternary complex between the target POI and an E3 ubiquitin ligase.[2][6][7] This induced proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2][8] The linker is not a passive tether; it is the architectural backbone that dictates the geometry and stability of this crucial ternary complex.[][10]

Key linker properties that govern PROTAC performance include:

-

Length and Flexibility: The linker's length must be optimal to span the distance between the POI and E3 ligase binding sites, while its flexibility can impact the entropic penalty of forming the ternary complex.[][10][]

-

Physicochemical Properties: PROTACs are often large molecules that defy traditional drug-like property guidelines like Lipinski's "Rule of Five".[2][12] The linker significantly contributes to the overall molecule's solubility, polarity, and cell permeability, which are critical for bioavailability.[13][14][15] Hydrophilic linkers, such as those incorporating PEG chains or polar heterocyclic motifs, are increasingly used to improve poor aqueous solubility.[4][10]

-

Attachment Points (Exit Vectors): The points at which the linker connects to the two ligands are crucial and must not disrupt their binding affinities for their respective proteins.[2]

-

Rigidity: Introducing rigid structural elements, such as piperazine/piperidine rings or alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[4][16]

The following diagram illustrates the fundamental mechanism of PROTAC action.

Caption: PROTAC Mechanism of Action.

Analysis of 5-(Hydroxymethyl)morpholin-3-one as a Linker Scaffold

5-(Hydroxymethyl)morpholin-3-one is a heterocyclic compound featuring a morpholinone core. Its structure offers several advantageous features that address the modern challenges in PROTAC linker design.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | |

| Molecular Weight | 131.13 g/mol | |

| CAS Number | 1073338-64-3 (racemate) |

Rationale for Consideration

-

Inherent Hydrophilicity: The morpholine motif, containing both an ether and an amide (lactam) functionality, imparts polarity. This is advantageous for improving the aqueous solubility of the final PROTAC, a common hurdle in development.[4][10]

-

Structural Rigidity: Unlike flexible alkyl or PEG chains, the cyclic morpholinone structure provides a degree of conformational constraint.[4] This rigidity can help reduce the entropic penalty associated with ternary complex formation, potentially leading to more stable complexes and higher degradation potency.[2][16]

-

Defined Exit Vector: The primary hydroxyl group (-CH₂OH) serves as a well-defined and synthetically tractable attachment point, or "exit vector."[2] Its reactivity allows for a wide range of chemical modifications to connect ligands without ambiguity.

-

Compact and 3D-Shaped: The scaffold is compact and provides a distinct three-dimensional geometry, which can be explored to achieve optimal spatial orientation of the two ligands for productive ternary complex formation.

Proposed Synthetic Strategy and Incorporation into PROTACs

The primary alcohol of 5-(hydroxymethyl)morpholin-3-one is the key handle for its elaboration into a bifunctional linker. A highly efficient and modular approach involves converting this alcohol into a reactive handle suitable for "click chemistry," such as an azide, for subsequent conjugation.[][][19] Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used reaction for PROTAC synthesis due to its high yield and functional group tolerance.[][20]

The diagram below outlines a general workflow for synthesizing a PROTAC using this novel linker scaffold.

Caption: Proposed workflow for PROTAC synthesis.

Detailed Protocol: Synthesis of an Azido-Functionalized Linker

This protocol is a representative methodology and should be adapted and optimized based on specific substrate requirements and laboratory safety protocols.

-

Solubilization: Dissolve 5-(hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Activation of Alcohol: Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate.

-

Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.

-

Reaction Monitoring: Stir overnight and monitor by TLC for the disappearance of the mesylate intermediate.

-

Final Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash extensively with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography (silica gel) to yield the desired 5-(azidomethyl)morpholin-3-one.

Causality Note: The two-step mesylation/azidation route is often preferred over a one-step tosylation/azidation or direct conversion to an alkyl halide, as it proceeds under mild conditions and typically results in higher yields with fewer side products for primary alcohols.

Protocol: PROTAC Assembly via CuAAC

-

Component Assembly: In a suitable vial, combine the alkyne-functionalized POI ligand (1.0 eq), the azido-linker (1.1 eq), copper(II) sulfate pentahydrate (0.1 eq), and sodium ascorbate (0.3 eq).

-

Solvent Addition: Add a solvent mixture, typically t-butanol/water or DMF.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often complete when the solution turns from blue to a greenish/yellow color, but should be confirmed by LC-MS.

-

Purification: Upon completion, purify the intermediate product (POI-Linker-N₃) using preparative HPLC.

-

Second Click Reaction: Repeat steps 1-4 using the purified POI-Linker-N₃ intermediate and the alkyne-functionalized E3 ligase ligand to assemble the final PROTAC molecule.

-

Final Characterization: Confirm the structure and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR.

Proposed Experimental Validation Workflow

Once synthesized, the novel PROTAC must be rigorously tested to validate its biological activity. The validation process follows a logical progression from confirming target engagement and ternary complex formation to measuring cellular degradation and assessing downstream effects.

Caption: Experimental workflow for PROTAC validation.

Protocol: Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol provides a general framework for an SPR assay to measure ternary complex formation and cooperativity.[21][]

-

Chip Preparation: Immobilize a high-purity, biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip to achieve a stable baseline.

-

Binary Affinity (PROTAC to E3): Inject a dilution series of the PROTAC molecule over the E3-coated surface to determine the binary binding affinity (KD).

-

Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with a dilution series of the POI over the E3-coated surface.

-

Data Analysis: Measure the binding response. An increase in the binding signal in the presence of the POI compared to the PROTAC alone indicates the formation of a ternary complex. The stability and kinetics (kon/koff) of this complex can be calculated.

-

Cooperativity (α): The cooperativity factor is calculated by comparing the affinity of the POI for the PROTAC-E3 binary complex with its affinity for the E3 ligase alone. An α value > 1 indicates positive cooperativity, which is often a hallmark of potent degraders.

Causality Note: SPR is a powerful, label-free technique that provides real-time kinetic data (association and dissociation rates), which is often more predictive of in-cell efficacy than simple endpoint affinity measurements.[21][]

Protocol: Cellular Target Degradation by Western Blot

-

Cell Culture and Treatment: Plate a relevant human cell line (e.g., one that endogenously expresses the POI) and allow cells to adhere overnight. Treat the cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the POI. Subsequently, incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity of the POI relative to the loading control. A dose-dependent reduction in the POI band intensity compared to the vehicle control confirms protein degradation.[23][24]

Anticipated Advantages and Potential Challenges

The use of 5-(hydroxymethyl)morpholin-3-one as a linker core offers a compelling profile, but its application is not without potential challenges.

| Anticipated Advantages | Potential Challenges |

| Improved Physicochemical Properties: The polar morpholinone core is expected to enhance the solubility and reduce the lipophilicity of the final PROTAC, potentially improving its pharmacokinetic profile.[12][13] | Synthetic Complexity: While the exit vector is clear, the multi-step synthesis required to build the full PROTAC may be more complex than for simple alkyl or PEG linkers. |

| Enhanced Potency: The semi-rigid structure may pre-organize the ligands, reducing the entropic cost of binding and leading to more stable ternary complexes and higher degradation potency.[2][4] | Stereochemistry: The core molecule contains a chiral center. The R and S enantiomers may exhibit different biological activities, requiring chiral separation or asymmetric synthesis to determine the optimal isomer. |

| Novel Chemical Space: Provides a novel, 3D-shaped scaffold that moves beyond linear linkers, opening new avenues for linker optimization and intellectual property. | Metabolic Stability: The lactam (amide) bond within the morpholinone ring could be susceptible to hydrolysis by cellular amidases, potentially impacting the in vivo half-life of the PROTAC. |

Conclusion

The rational design of linkers is a critical frontier in the development of next-generation PROTAC therapeutics. Moving beyond simple, flexible chains towards more functional and structurally defined scaffolds is essential for creating degraders with improved drug-like properties. 5-(Hydroxymethyl)morpholin-3-one presents itself as a highly promising candidate for this new class of linkers. Its inherent hydrophilicity, semi-rigid conformation, and synthetically tractable handle directly address key challenges in the field, including solubility and ternary complex stabilization. The proposed synthetic and validation workflows provide a clear and actionable roadmap for researchers to explore the potential of this scaffold. By integrating such novel chemical matter into PROTAC design, the scientific community can continue to expand the druggable proteome and unlock the full therapeutic potential of targeted protein degradation.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

-

Linkers in PROTACs. (n.d.). Precise PEG. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

-

The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. [Link]

-

Maple, H. J., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]

-

Molecular Properties Of PROTACs And The Relationship To Formulation Design. (n.d.). Bend Bioscience. [Link]

-

Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2024). PubMed. [Link]

-

Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. (n.d.). Springer Nature Experiments. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Future Medicinal Chemistry. [Link]

-

Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. [Link]

-

Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. [Link]

-

Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

-

Taylor, A. M., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

-

Physicochemical properties comparison among published PROTACs. (n.d.). ResearchGate. [Link]

-

Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Royal Society of Chemistry. [Link]

-

Cellular Assays for characterization of PROTAC activity and mechanism of action. (n.d.). ResearchGate. [Link]

-

Chen, Z., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. [Link]

-

Scott, D. E., et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 4. precisepeg.com [precisepeg.com]

- 5. researchgate.net [researchgate.net]

- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 7. lifesensors.com [lifesensors.com]

- 8. portlandpress.com [portlandpress.com]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 12. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]

- 14. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. lifesensors.com [lifesensors.com]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Initial Synthesis of 5-(Hydroxymethyl)morpholin-3-one

Introduction: The Significance of the Morpholin-3-one Scaffold

In the landscape of modern medicinal chemistry, the morpholine and morpholin-3-one scaffolds are of paramount importance. Their inherent physicochemical properties, including metabolic stability and favorable solubility, make them prized components in the design of novel therapeutics. The introduction of a hydroxymethyl group at the 5-position of the morpholin-3-one ring, creating 5-(hydroxymethyl)morpholin-3-one, adds a crucial point of chirality and a handle for further synthetic elaboration. This chiral building block has become particularly noteworthy for its incorporation into complex pharmaceutical agents, most notably as a key structural element in the synthesis of the anticoagulant drug Rivaroxaban. This guide provides an in-depth exploration of the discovery and foundational synthetic strategies for this valuable intermediate, offering insights for researchers and professionals in drug development.

Conceptual Genesis: Learning from a Structurally Related Precursor

While a singular, seminal publication detailing the initial discovery and synthesis of 5-(hydroxymethyl)morpholin-3-one in isolation is not readily apparent in the scientific literature, its synthetic origins can be logically traced to pioneering work on structurally related chiral hydroxymethyl-substituted heterocycles. A pivotal paper by Brickner et al. in the Journal of Medicinal Chemistry (1996) on the synthesis of oxazolidinone antibacterial agents, such as Linezolid, laid the groundwork for the asymmetric synthesis of such scaffolds.[1] This work described a practical and novel method for producing (R)-5-(hydroxymethyl)-2-oxazolidinones, which are structurally analogous to the target molecule of this guide. The principles and experimental choices outlined in this research provide a strong foundation for a plausible and efficient synthesis of 5-(hydroxymethyl)morpholin-3-one.

The core challenge in the synthesis of this molecule lies in the stereocontrolled introduction of the hydroxymethyl group at the C5 position. The work by Brickner et al. demonstrated an elegant solution to this by employing a chiral starting material that dictates the stereochemistry of the final product. This approach ensures high enantiomeric purity, a critical requirement for the development of safe and effective pharmaceuticals.

A Plausible Initial Synthetic Pathway

The following proposed synthesis is a logical adaptation of established methodologies for similar chiral heterocycles and represents a robust approach to the initial preparation of 5-(hydroxymethyl)morpholin-3-one. The strategy hinges on the use of a readily available chiral starting material, such as a protected serine derivative, to install the desired stereochemistry.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of a Protected Amino Alcohol

The synthesis would commence with a commercially available and enantiomerically pure starting material, such as N-Boc-D-serine methyl ester. The carboxylic acid functionality is first reduced to the corresponding primary alcohol.

-

Reaction: Reduction of the ester functionality.

-